![molecular formula C11H9N3O3S B1619580 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 306935-90-0](/img/structure/B1619580.png)
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H9N3O3S . It is a nitro derivative of acetanilide .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” consists of a thiazole ring attached to a nitrophenyl group and an acetamide group . The molecular weight of this compound is 263.272 Da .Chemical Reactions Analysis
The synthesis of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” involves several chemical reactions, including the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide, have been studied for their potential as antimicrobial agents. The presence of the nitrophenyl group can enhance the compound’s ability to inhibit the growth of various bacteria and fungi. For instance, similar compounds have been screened for in vitro antimicrobial activities against organisms like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Antitumor Properties
The structural motif of thiazole is often found in compounds with antitumor properties. Research has indicated that certain thiazole derivatives can exhibit cytotoxic activity against human tumor cell lines. This suggests that 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide could be explored for its potential effects on cancer cells .
Future Directions
The future directions for the research and development of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in the treatment of diseases where these compounds have shown promising results, such as antimicrobial and anticancer activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to other bioactive compounds, it may interact with its targets causing changes at the molecular level that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZWLIATNEVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353183 | |
Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-90-0 | |
Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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